(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol
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Overview
Description
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol is a chemical compound with the molecular formula C7H11IN2O It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a propan-2-yl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol typically involves the iodination of a pyrazole precursor followed by the introduction of the propan-2-yl and methanol groups. One common method involves the reaction of 1-propan-2-ylpyrazole with iodine in the presence of a suitable oxidizing agent to yield the iodinated product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyrazole derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (5-Iodo-1-propan-2-ylpyrazol-3-yl)aldehyde or (5-Iodo-1-propan-2-ylpyrazol-3-yl)carboxylic acid.
Reduction: Formation of 1-propan-2-ylpyrazol-3-ylmethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3-methylpyrazole: Similar structure but lacks the propan-2-yl and methanol groups.
5-Iodo-1-methylpyrazole: Similar structure but lacks the propan-2-yl group.
3-Iodo-1-propan-2-ylpyrazole: Similar structure but lacks the methanol group.
Uniqueness
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol is unique due to the combination of the iodine atom, propan-2-yl group, and methanol group on the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
(5-iodo-1-propan-2-ylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXWIBCSXMDKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)CO)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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